
4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with a fluoromethyl group and an amino group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . This method is advantageous for industrial applications due to its low hydrogen pressure requirements.
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method, which ensures a high yield of the desired trans isomer. The process involves the use of specific catalysts and solvents to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The fluoromethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Fmoc-aminomethyl)cyclohexane-1-carboxylic acid: A similar compound with an Fmoc protecting group, used in peptide synthesis.
1-Aminocyclohexanecarboxylic acid: Another cyclohexane derivative with an amino group, used in organic synthesis.
Uniqueness
4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
4-amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14FNO2/c9-5-8(7(11)12)3-1-6(10)2-4-8/h6H,1-5,10H2,(H,11,12) |
InChI Key |
UDBNTGPOAXQMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


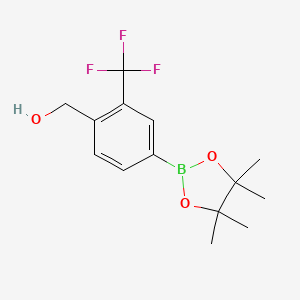


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
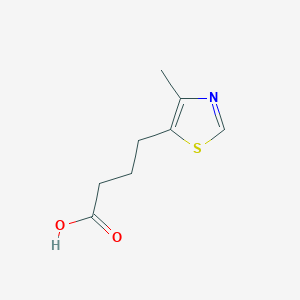

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
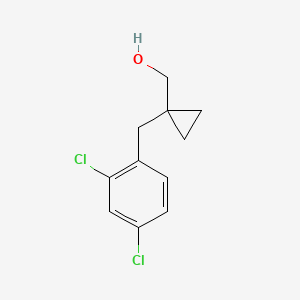
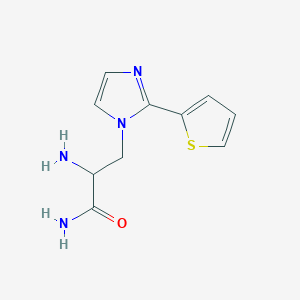
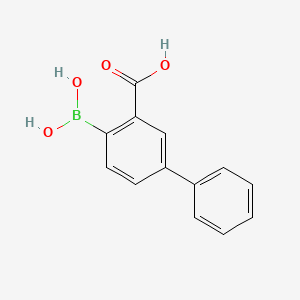
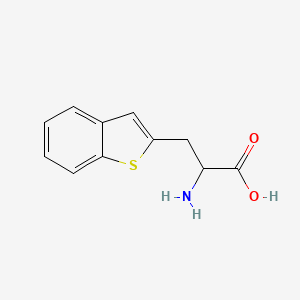

![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)
